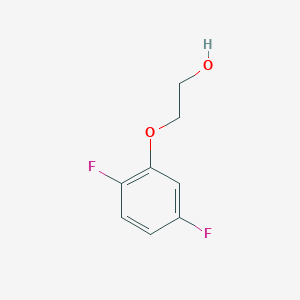

2-(2,5-Difluoro-phenoxy)-ethanol

Descripción

2-(2,5-Difluoro-phenoxy)-ethanol is a fluorinated phenolic ether derivative characterized by a phenoxy group substituted with fluorine atoms at the 2- and 5-positions, linked to an ethanol moiety. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and electronic effects in aromatic systems, which can influence solubility, reactivity, and biological activity . For example, fluorinated analogs like 2-(2,5-Dimethylphenoxy)ethanol demonstrate applications in controlling intermolecular interactions and improving solubility in organic solvents, suggesting similar utility for 2-(2,5-Difluoro-phenoxy)-ethanol .

Propiedades

Fórmula molecular |

C8H8F2O2 |

|---|---|

Peso molecular |

174.14 g/mol |

Nombre IUPAC |

2-(2,5-difluorophenoxy)ethanol |

InChI |

InChI=1S/C8H8F2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 |

Clave InChI |

FJYVXYMRSUFESD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)OCCO)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Physicochemical Properties

Fluorine atoms increase electronegativity and lipophilicity, as seen in:

- 2-(2,5-Dimethylphenoxy)ethanol (): Methyl groups enhance solubility in organic solvents but reduce polarity compared to fluorine. Its crystal structure reveals intermolecular hydrogen bonding involving the ethanol group .

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Features |

|---|---|---|---|

| 2-(2,5-Dimethylphenoxy)ethanol | 166.22 | Methyl, ethanol | Improved organic solubility |

| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl | 209.62 | Amino, ethanol, difluoro | Water-soluble (salt form) |

Metabolic and Pharmacokinetic Behavior

Fluorinated compounds often exhibit enhanced metabolic stability:

- 2',2'-Difluorodeoxycytidine (dFdC) (): The difluoro group increases membrane permeability and triphosphate stability, leading to prolonged DNA synthesis inhibition compared to ara-C. The elimination half-life of dFdCTP is 3.9–16+ hours , versus 0.7 hours for ara-CTP .

- 3-(3,5-Difluoro-phenoxy)-azetidine (): The difluoro-phenoxy group aids in tracking metabolic degradation via liberated 3,5-difluorophenol, highlighting fluorine's role as a detection tag .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.